molecular formula C12H12N4O2 B13249385 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine

Cat. No.: B13249385
M. Wt: 244.25 g/mol
InChI Key: KQQUGBJVFMLPOR-UHFFFAOYSA-N
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Description

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound with a complex structure that combines benzoxazole and oxadiazole moieties.

Preparation Methods

The synthesis of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of benzoxazole and oxadiazole moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C12H12N4O2/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9/h2-5,7H,6,13H2,1H3

InChI Key

KQQUGBJVFMLPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N

Origin of Product

United States

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